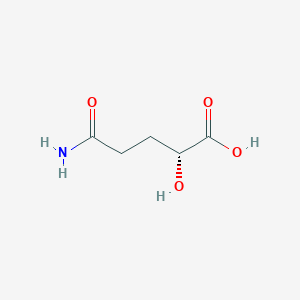
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile intermediate in organic synthesis and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes or microorganisms that can selectively produce the desired enantiomer. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral auxiliaries or resolution of racemic mixtures are also employed on an industrial scale.
化学反応の分析
Types of Reactions
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 5-amino-2-oxo-5-oxopentanoic acid.
Reduction: Formation of 5-amino-2-hydroxy-5-hydroxypentanoic acid.
Substitution: Formation of amides or esters depending on the substituent used.
科学的研究の応用
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of various natural products and secondary metabolites.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
作用機序
The mechanism of action of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include metabolic or signaling pathways where the compound plays a regulatory role.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-hydroxybutanoic acid: Another similar compound with a different carbon chain length and functional group arrangement.
Uniqueness
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in biochemical pathways make it a valuable compound in research and industry.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m1/s1 |
InChIキー |
YEQXTNAAHMATGV-GSVOUGTGSA-N |
異性体SMILES |
C(CC(=O)N)[C@H](C(=O)O)O |
正規SMILES |
C(CC(=O)N)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















